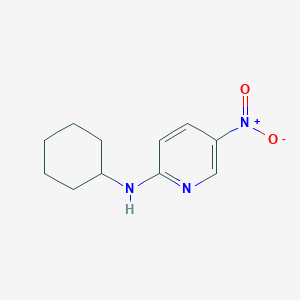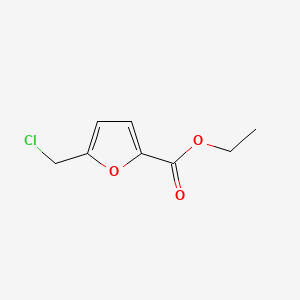
1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Descripción general
Descripción
1,3-Dioxolane-2,2-diacetic acid, diethyl ester is a synthetic organic compound with the molecular formula C11H18O6 and a molecular weight of 246.26 g/mol . It is also known by its IUPAC name, diethyl 2,2’- (1,3-dioxolane-2,2-diyl)diacetate . This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2,2-diacetic acid, diethyl ester can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves acid catalysis to form the dioxolane ring. The esterification process involves the reaction of the dioxolane derivative with diethyl oxalate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale acetalization and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-2,2-diacetic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-2,2-diacetic acid, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-2,2-diacetic acid, diethyl ester involves its ability to form stable acetal and ketal structures, which protect carbonyl groups during chemical reactions. This protection allows for selective reactions to occur on other functional groups without interference from the carbonyl group . The compound’s molecular targets include carbonyl-containing molecules, and its pathways involve acetalization and ketalization reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar protective properties for carbonyl groups.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and in polymer production.
Ethylene glycol diacetate: A related ester used in similar applications but lacks the dioxolane ring structure.
Uniqueness
1,3-Dioxolane-2,2-diacetic acid, diethyl ester is unique due to its five-membered dioxolane ring, which provides specific steric and electronic properties that enhance its reactivity and stability in various chemical reactions .
Propiedades
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-3-14-9(12)7-11(16-5-6-17-11)8-10(13)15-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQXNJEKFCZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298037 | |
| Record name | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71022-90-7 | |
| Record name | 71022-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)








![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)


![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
